molecular formula C9H15NO2 B138586 Methyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 154594-25-9

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No. B138586
M. Wt: 169.22 g/mol
InChI Key: SBFUSEORPMHJFT-UHFFFAOYSA-N
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Patent
US06939874B2

Procedure details

NaH (7.08 g, 177 mmol) (60% in oil) was washed with hexanes (3× under N2), suspended in 250 mL of THF and cooled to 0° C. To this mixture was added 20.1 g (115 mmol) of trimethylphosphonoacetate in 20 mL of THF and the resulting mixture was stirred at 20° C. for 30 min. 1-Methylpiperid-4-one (10 g, 88.5 mmol) in 25 mL of THF was added and stirring was continued for 4 h. Water (5 mL) was carefully added and the mixture was poured into brine, extracted with 800 mL EtOAc. Drying and evaporation gave crude (1-methyl-piperidin-4-ylidene)-acetic acid methyl ester as a 1:1 mixture of isomers.
Name
Quantity
7.08 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[CH3:14][N:15]1[CH2:20][CH2:19]C(=O)[CH2:17][CH2:16]1.O.[CH2:23]1COCC1>[Cl-].[Na+].O>[CH3:23][O:8][C:6](=[O:7])[CH:4]=[C:5]1[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
7.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
trimethylphosphonoacetate
Quantity
20.1 g
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 800 mL EtOAc
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=C1CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.